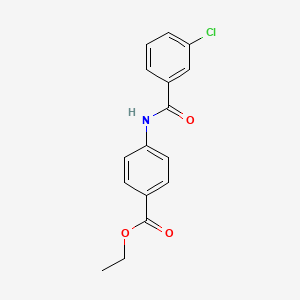
Propyl 4-(4-iodophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
プロピル 4-(4-ヨードフェニル)-2,7,7-トリメチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸エステルは、ヨードフェニル基とヘキサヒドロキノリンコアを含むユニークな構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
プロピル 4-(4-ヨードフェニル)-2,7,7-トリメチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸エステルの合成は、通常、複数段階の有機反応を伴います。一般的な方法には、塩基の存在下で4-ヨードベンズアルデヒドと適切なβ-ケトエステルの縮合、それに続く環化およびエステル化反応が含まれます。反応条件は、多くの場合、高い収率と純度を確保するために、制御された温度と触媒の使用を必要とします。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される場合がありますが、より大規模で行われます。連続フローリアクターや自動化システムの使用により、効率とスケーラビリティが向上します。さらに、再結晶やクロマトグラフィーなどの精製技術が使用され、目的の製品を高純度で得ています。
化学反応の分析
反応の種類
プロピル 4-(4-ヨードフェニル)-2,7,7-トリメチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸エステルは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、追加の官能基を導入したり、既存の官能基を変換するために酸化することができます。
還元: 還元反応は、化合物の酸化状態を変更するために使用できます。
置換: ヨードフェニル基は、ヨウ素原子が他の求核剤に置き換えられる求核置換反応に関与することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンやチオールなどの求核剤が含まれます。反応条件は、必要な変換によって異なりますが、多くの場合、特定の溶媒、温度、および触媒を伴います。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化によってキノリン誘導体が生成される場合があり、置換反応によってさまざまな官能化芳香族化合物が生成される場合があります。
科学研究での応用
プロピル 4-(4-ヨードフェニル)-2,7,7-トリメチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸エステルには、いくつかの科学研究における応用があります。
化学: より複雑な分子の合成におけるビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: この化合物の構造により、生体分子と相互作用することができ、生化学的研究や創薬において有用になります。
産業: この化合物のユニークな特性により、新しいポリマーやコーティングの開発を含む材料科学で利用できます。
科学的研究の応用
Propyl 4-(4-iodophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound’s unique properties make it suitable for use in materials science, including the development of new polymers and coatings.
作用機序
プロピル 4-(4-ヨードフェニル)-2,7,7-トリメチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸エステルの作用機序には、特定の分子標的との相互作用が含まれます。ヨードフェニル基はハロゲン結合に関与することができ、ヘキサヒドロキノリンコアはさまざまな酵素や受容体と相互作用することができます。これらの相互作用は、生物学的経路を調節し、特定の治療効果をもたらす可能性があります。
類似の化合物との比較
類似の化合物
4-ヨードフェノール: ヘキサヒドロキノリンコアを持たない、同様のヨウ素置換を持つ芳香族化合物です。
4-ヨード-L-フェニルアラニン: 生化学的研究で使用される、ヨードフェニル基を持つアミノ酸誘導体です。
ユニークさ
プロピル 4-(4-ヨードフェニル)-2,7,7-トリメチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸エステルは、ヨードフェニル基とヘキサヒドロキノリンコアの組み合わせによってユニークです。この構造は、研究や産業におけるさまざまなアプリケーションで価値のある、明確な化学的および生物学的特性を付与します。
類似化合物との比較
Similar Compounds
4-Iodophenol: An aromatic compound with similar iodine substitution but lacking the hexahydroquinoline core.
4-Iodo-L-phenylalanine: An amino acid derivative with an iodophenyl group, used in biochemical studies.
Uniqueness
Propyl 4-(4-iodophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its combination of an iodophenyl group and a hexahydroquinoline core. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C22H26INO3 |
|---|---|
分子量 |
479.4 g/mol |
IUPAC名 |
propyl 4-(4-iodophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C22H26INO3/c1-5-10-27-21(26)18-13(2)24-16-11-22(3,4)12-17(25)20(16)19(18)14-6-8-15(23)9-7-14/h6-9,19,24H,5,10-12H2,1-4H3 |
InChIキー |
RGBDPZHDPQFVPQ-UHFFFAOYSA-N |
正規SMILES |
CCCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)I)C(=O)CC(C2)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(1H-indol-3-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B11699371.png)
![1-(4-Ethoxyphenyl)-3-[(2-methoxyphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B11699372.png)

![N'-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-3,5-dihydroxybenzohydrazide](/img/structure/B11699380.png)
![6-chloro-3-[(2Z)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B11699381.png)
![2-(4-chlorophenoxy)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]acetamide](/img/structure/B11699388.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide](/img/structure/B11699404.png)
![N'-[(3Z)-5,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide](/img/structure/B11699410.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(4-fluorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11699412.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11699432.png)
![N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetohydrazide](/img/structure/B11699435.png)

![3-bromo-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide](/img/structure/B11699461.png)
